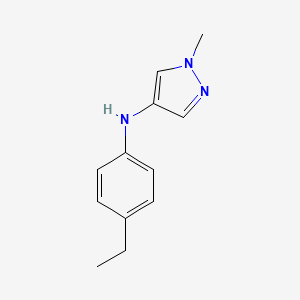

N-(4-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine

Description

N-(4-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived compound characterized by a 1-methyl group on the pyrazole ring and a 4-ethylphenyl substituent on the amine nitrogen. Its synthesis typically involves palladium-catalyzed C–N cross-coupling reactions between 1-methyl-1H-pyrazol-4-amine and functionalized aryl halides (e.g., 4-ethylphenyl halides) .

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C12H15N3/c1-3-10-4-6-11(7-5-10)14-12-8-13-15(2)9-12/h4-9,14H,3H2,1-2H3 |

InChI Key |

ZAMXPTVUUMWYSG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=CN(N=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-ethylphenylhydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions to form the pyrazole ring. The reaction typically proceeds as follows:

Step 1: 4-Ethylphenylhydrazine is reacted with 1-methyl-3-oxobutan-1-one in the presence of an acid catalyst such as hydrochloric acid.

Step 2: The resulting intermediate undergoes cyclization to form the pyrazole ring.

Step 3: The final product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the phenyl ring are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or additional hydrogen atoms.

Scientific Research Applications

N-(4-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine has various scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

Industry: The compound is used in the development of new materials, such as polymers and dyes, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: Pyrazol-4-amine vs. Pyrazol-5-amine

A key structural distinction arises in positional isomerism. For example, 3-(4-ethylphenyl)-1H-pyrazol-5-amine (Intermediate 15, ) shares the 4-ethylphenyl group but features the amine at the pyrazole 5-position. This minor positional difference significantly alters molecular geometry and interaction sites. Pyrazol-4-amine derivatives like the target compound often exhibit enhanced steric accessibility for binding to flat enzymatic pockets (e.g., kinase ATP-binding sites), whereas pyrazol-5-amine isomers may favor alternative binding modes .

Aryl Substituent Variations

4-Ethylphenyl vs. Methoxyphenyl

- N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine () replaces the ethylphenyl group with a 3-methoxyphenyl ethylamine chain. The methoxy group introduces electron-donating effects, improving solubility via hydrogen bonding but reducing lipophilicity compared to the ethyl group. This impacts pharmacokinetics: ethylphenyl derivatives may exhibit better blood-brain barrier penetration, whereas methoxyphenyl analogs could favor peripheral activity .

4-Ethylphenyl vs. Pyridinyl

- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () substitutes the aryl group with a pyridine ring. However, the ethylphenyl group in the target compound offers greater hydrophobicity, favoring interactions with lipophilic protein pockets .

Kinase Inhibition

- BIIB06875 (), a Bruton’s tyrosine kinase (BTK) inhibitor, shares the 1-methyl-1H-pyrazol-4-amine core but couples to a substituted 2-chloropyrimidine. The pyrimidine group enhances specificity for BTK’s ATP-binding domain, whereas the ethylphenyl group in the target compound may confer selectivity for other kinases (e.g., EGFR T790M) depending on aryl-electronic properties .

Antibacterial Activity

- 1-Methyl-1H-pyrazol-4-amine derivatives () demonstrate inhibitory activity against Super antigen SMEZ-2. The addition of a 4-ethylphenyl group could enhance membrane permeability, improving efficacy against Gram-positive bacteria. Comparatively, analogs with nitro groups (e.g., 1,1,1-Trinitroethane) show stronger binding (-4.47 kcal/mol) but poorer pharmacokinetic profiles .

Comparative Data Table

| Compound Name | Core Structure | Aryl/Substituent Group | Biological Target | Key Properties |

|---|---|---|---|---|

| N-(4-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine | 1-methyl-pyrazol-4-amine | 4-Ethylphenyl | Kinases/Enzymes | High lipophilicity, CNS penetration |

| 3-(4-Ethylphenyl)-1H-pyrazol-5-amine | Pyrazol-5-amine | 4-Ethylphenyl | β-Lactamase | Steric hindrance, altered binding mode |

| BIIB06875 | 1-methyl-pyrazol-4-amine | Substituted pyrimidine | BTK | High specificity, improved solubility |

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Pyrazol-4-amine + pyridine | Pyridin-3-yl | Undisclosed | Polar interactions, metalloenzyme affinity |

| N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine | Pyrazol-4-amine + ethyl chain | 3-Methoxyphenyl ethyl | Undisclosed | Enhanced solubility, peripheral activity |

Biological Activity

N-(4-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The ethyl and methyl substituents on the phenyl and pyrazole rings, respectively, influence its pharmacological properties.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of specific enzymes, including cyclooxygenases (COX), which are involved in inflammatory processes. In vitro studies demonstrated its ability to inhibit COX-2 activity selectively, which is crucial for managing pain and inflammation.

- Anti-cancer Activity : Docking studies have suggested that this compound interacts with vascular endothelial growth factor receptor 2 (VEGFR-2), indicating its potential role in inhibiting tumor growth and angiogenesis. The compound's structural similarity to other pyrazole derivatives that show anti-cancer properties supports this hypothesis.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Study 1: Anti-inflammatory Effects

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant inhibition of pro-inflammatory cytokines in macrophage cell lines activated by lipopolysaccharide (LPS). The compound reduced levels of nitric oxide (NO) and showed a concentration-dependent effect on cytokine release, highlighting its therapeutic potential in treating inflammatory diseases .

Study 2: Cancer Cell Line Testing

In a separate investigation, the compound was tested against several cancer cell lines. Results indicated that it exhibited dose-dependent cytotoxicity, particularly against breast and lung cancer cells. The mechanism was linked to apoptosis induction, where treatment led to an increase in both early and late apoptotic cells over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.